
Pentachloroaniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcipotriene is synthesized through a multi-step process starting from readily available precursors. The synthesis involves the formation of a secosteroid backbone, which is characteristic of vitamin D derivatives . The key steps include:
Formation of the secosteroid backbone: This involves the cleavage of the B-ring of the steroid nucleus.
Hydroxylation: Introduction of hydroxyl groups at specific positions to mimic the structure of calcitriol.
Side chain modification: Addition of a side chain to enhance the biological activity of the compound.
Industrial Production Methods
In industrial settings, calcipotriene is produced using solid lipid nanoparticles (SLNs) to enhance its stability and efficacy . The preparation involves:
Encapsulation in solid lipids: This improves the permeability and slow release of the drug.
Stability testing: Ensuring the stability of the nanoparticles at low temperatures (around 4°C) to maintain efficacy.
Chemical Reactions Analysis
Types of Reactions
Calcipotriene undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Used for hydroxylation reactions.
Reducing agents: Employed in reduction reactions to modify the structure.
Catalysts: Often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives and modified secosteroid structures, which enhance the biological activity of calcipotriene .
Scientific Research Applications
Environmental Monitoring
Detection and Analysis
PCA is primarily recognized as a metabolite of the fungicide pentachloronitrobenzene (PCNB). Its presence in environmental samples is often monitored due to its potential toxicity and persistence. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are commonly employed for sensitive detection of PCA in soil, water, and air samples .
Case Study: Environmental Persistence
A study conducted on the degradation of PCNB in aquatic environments revealed that PCA was one of the significant metabolites formed. The research highlighted PCA's stability in various environmental matrices, indicating its potential as a long-term contaminant .
Toxicological Research
Biological Activity
PCA has been classified as a potential carcinogen, with studies indicating that it may exhibit mutagenic properties. Regulatory agencies have categorized PCA under groups 1A or 1B for carcinogenicity .
Case Study: Animal Studies
In a series of toxicological studies, PCA was administered to various animal models to assess its effects. For instance, mice exposed to PCA showed increased fetal mortality at certain dosage levels during gestation, while lower doses did not exhibit significant teratogenic effects . This research underscores the need for further investigation into PCA's long-term health impacts.
Industrial Applications
Synthesis and Chemical Reactions
PCA is utilized in synthesizing other chemical compounds due to its unique chlorinated structure. It serves as an intermediate in producing various industrial chemicals and materials .
Comparative Analysis of Chlorinated Anilines
The following table summarizes the structural features and applications of pentachloroaniline compared to other chlorinated anilines:
Compound Name | Formula | Chlorine Atoms | Unique Features |
---|---|---|---|
This compound | C6HCl5N | 5 | High stability; potential carcinogen |
Tetrachloroaniline | C6H3Cl4N | 4 | Less chlorinated; potentially less toxic |
Trichloroaniline | C6H4Cl3N | 3 | More reactive; used in different synthesis routes |
Dichloroaniline | C6H5Cl2N | 2 | Commonly found in industrial applications |
Monochloroaniline | C6H6ClN | 1 | Least toxic; widely used as a starting material |
Mechanism of Action
Calcipotriene exerts its effects by binding to the vitamin D receptor (VDR), which is part of the steroid/thyroid receptor superfamily . This binding modulates gene expression related to cell differentiation and proliferation. The key molecular targets include:
Keratinocytes: Calcipotriene inhibits the proliferation of these skin cells, reducing the symptoms of psoriasis.
Comparison with Similar Compounds
Similar Compounds
Calcitriol: The natural form of vitamin D, used in the treatment of various conditions including psoriasis.
Betamethasone dipropionate: A synthetic corticosteroid often combined with calcipotriene for enhanced efficacy.
Uniqueness of Calcipotriene
Calcipotriene is unique in its ability to selectively modulate the vitamin D receptor with minimal effects on calcium metabolism . This makes it a safer option for long-term use in treating psoriasis compared to other vitamin D analogs.
Biological Activity
Pentachloroaniline (PCA) is a chlorinated aromatic amine, a derivative of pentachloronitrobenzene (PCNB), which has been widely used as a fungicide. Its structure, characterized by five chlorine atoms attached to an aniline ring, contributes to its complex biological activity and environmental persistence. PCA is recognized for its toxicity and potential to disrupt biological systems, making it a significant subject of ecotoxicological studies.
Toxicological Profile
PCA exhibits various toxicological effects across different biological systems, primarily due to its ability to interfere with cellular processes and induce oxidative stress. Research indicates that PCA can disrupt mitochondrial function, leading to impaired energy metabolism and increased production of reactive oxygen species (ROS) .
Key Toxic Effects:
- Cellular Respiration Inhibition: PCA has been shown to inhibit mitochondrial respiration in various cell types, which can lead to cell death .
- Genotoxicity: Studies have demonstrated that PCA can induce DNA damage in several organisms, including fish and mammalian cell lines .
- Endocrine Disruption: There is evidence suggesting that PCA may act as an endocrine disruptor, affecting hormonal balance and reproductive health in exposed organisms .
Environmental Impact
PCA is primarily released into the environment through agricultural runoff and industrial discharges. Its persistence in soil and water bodies raises concerns about bioaccumulation in aquatic organisms and potential entry into the food chain. Studies have indicated that PCA can be transformed by microbial processes in anaerobic conditions, leading to varying degrees of toxicity depending on the transformation products formed .
Case Studies
- Aquatic Toxicity: A study assessed the effects of PCA on aquatic organisms, revealing significant mortality rates in fish exposed to concentrations as low as 1 µg/L over 96 hours. The study highlighted the sensitivity of various species, with some showing acute responses at lower concentrations than others .
- Biodegradation Studies: Research focused on the biodegradation of PCA by indigenous microbial communities demonstrated that certain bacteria could effectively degrade PCA under anaerobic conditions. This finding suggests potential bioremediation strategies for contaminated sites .
Table: Summary of Biological Effects of this compound
Biological Effect | Organism/Model | Concentration Range | Observed Effect |
---|---|---|---|
Mitochondrial Inhibition | Mammalian Cell Lines | 0.5 - 5 µg/mL | Reduced ATP production |
Genotoxicity | Fish (e.g., Danio rerio) | 1 - 10 µg/L | DNA strand breaks |
Endocrine Disruption | Rodent Models | 0.1 - 1 mg/kg | Altered hormone levels |
Aquatic Toxicity | Various Fish Species | 1 - 10 µg/L | Increased mortality |
Biodegradation | Microbial Communities | Variable | Up to 90% degradation in optimal conditions |
PCA's biological activity can be attributed to several mechanisms:
- Oxidative Stress Induction: PCA generates ROS, leading to lipid peroxidation and protein damage.
- Alteration of Gene Expression: Exposure to PCA affects the expression of genes involved in detoxification processes and stress responses.
- Disruption of Cell Signaling Pathways: PCA interferes with signal transduction pathways crucial for cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for detecting pentachloroaniline in environmental samples?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) is widely used due to its sensitivity for halogenated compounds. A DB-5MS capillary column (30 m × 0.25 mm) is recommended, with electron capture detection (ECD) for enhanced specificity .
- High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and UV detection (λ = 254 nm) is suitable for aqueous samples.
- Sample Preparation: Solid-phase extraction (SPE) using Florisil or C18 cartridges improves recovery rates. Matrix-matched calibration standards (e.g., 1–100 µg/L) should be prepared using certified reference materials (CAS 59080-39-6) .
- Quality Control: Include blank spikes and duplicate analyses to validate precision (±10% RSD) .
Reference Standard | CAS Number | Matrix | Supplier |
---|---|---|---|
This compound | 59080-39-6 | Methanol | Chem Service Inc. |
This compound Solution | 446254-81-5 | Methylene chloride | Environmental Standards |
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or synthesizing to avoid inhalation .
- Storage: Store in amber glass vials at 4°C, labeled with GHS hazard symbols (suspect carcinogen) .
- Spill Management: Absorb spills with vermiculite, dispose as hazardous waste (EPA D-code D003) .
- First Aid: For skin contact, wash with soap and water for 15 minutes; seek medical attention if irritation persists .
Q. How is this compound synthesized, and what purity validation steps are required?
Methodological Answer:
- Synthesis: React aniline with excess chlorine gas (Cl₂) in acetic acid at 50–60°C for 6 hours. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 9:1) .
- Purification: Recrystallize from ethanol to remove chlorinated byproducts (e.g., tetrachloroaniline).
- Characterization: Confirm purity via melting point (mp 122–124°C), ¹H NMR (absence of aromatic protons), and FT-IR (C-Cl stretch at 750 cm⁻¹) .
- Purity Criteria: ≥98% by GC-MS; residual solvents (e.g., acetic acid) must be <0.1% (ICH guidelines) .
Advanced Research Questions
Q. How does molecular rotation in solid-state this compound influence its dielectric properties?
Methodological Answer:
- Experimental Setup: Use pressed discs of this compound powder. Measure dielectric absorption via impedance spectroscopy (20 Hz–10 MHz) at 230–294 K .
- Key Findings: Dielectric constant increases with temperature due to molecular rotation. No rotation observed in N-methylthis compound due to steric hindrance from the methyl group .
- Data Interpretation: Correlate dipole moment (calculated via DFT) with dielectric loss peaks to distinguish rotational dynamics from dimerization effects .
Q. What experimental designs resolve contradictions in toxicological data between observational and controlled studies?
Methodological Answer:
- Meta-Analysis: Pool data from cohort studies (human exposure) and rodent oral exposure studies (Table C-1, ). Adjust for confounders (e.g., co-exposure to pentachlorophenol) using multivariate regression .
- Sensitivity Analysis: Compare effect sizes across study types. For example, respiratory effects in humans (OR = 1.8, 95% CI: 1.2–2.7) vs. rodents (LD₅₀ = 320 mg/kg) may reflect dose-response variability .
- Mechanistic Studies: Use in vitro hepatocyte models to isolate metabolic pathways (e.g., cytochrome P450-mediated detoxification) from environmental interactions .
Q. How can factorial design optimize the degradation of this compound in soil remediation studies?
Methodological Answer:
- Factors Tested: Vary soil pH (4–8), microbial inoculum (e.g., Pseudomonas spp.), and temperature (20–40°C) in a 2³ factorial design .
- Response Variables: Measure degradation efficiency (HPLC) and intermediate metabolites (e.g., trichloroaniline via GC-MS).
- Statistical Analysis: Use ANOVA to identify significant interactions (e.g., pH × temperature, p < 0.05). Central composite designs can model non-linear relationships .
Q. What methodologies elucidate the environmental persistence of this compound in aquatic systems?
Methodological Answer:
- Half-Life Determination: Conduct photolysis experiments under UV light (λ = 254 nm) in aqueous solutions. Monitor degradation via HPLC every 24 hours.
- Sediment Interaction: Use batch sorption studies with kaolinite and humic acid. Fit data to Freundlich isotherms (log Kf = 2.3) .
- Biotic Degradation: Incubate with wetland sediment microbes; quantify dechlorination products (e.g., tri- and dichloroaniline) via isotopic labeling (¹³C) .
Q. Data Contradiction Analysis Framework
For conflicting results (e.g., carcinogenicity in humans vs. rodents):
Source Evaluation: Assess study design (e.g., prospective cohort vs. case-control) and exposure routes (oral vs. dermal) .
Dose-Response Alignment: Normalize data to body surface area or metabolic rate.
Confounder Control: Statistically adjust for co-exposures using propensity scoring .
Properties
IUPAC Name |
2,3,4,5,6-pentachloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCZSJXTDDHLGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037584 | |
Record name | Pentachloroaniline | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4037584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Crystalline solid; [MSDSonline] | |
Record name | Pentachloroaniline | |
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Solubility |
SOL IN ALCOHOL, ETHER, PETROLEUM ETHER | |
Record name | PENTACHLOROANILINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000035 [mmHg] | |
Record name | Pentachloroaniline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
NEEDLES FROM ALCOHOL | |
CAS No. |
527-20-8 | |
Record name | Pentachloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pentachloroaniline | |
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Record name | PENTACHLOROANILINE | |
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Record name | Pentachloroaniline | |
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Record name | Pentachloroaniline | |
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Record name | PENTACHLOROANILINE | |
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Record name | PENTACHLOROANILINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |
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Melting Point |
235 °C | |
Record name | PENTACHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2693 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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